molecular formula C14H19Cl2N2 . Br B601587 8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide CAS No. 795313-24-5

8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide

Katalognummer: B601587
CAS-Nummer: 795313-24-5
Molekulargewicht: 286.23 79.90
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Classification and Chemical Identity

8-(2,3-Dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane bromide belongs to the class of spirocyclic quaternary ammonium compounds, specifically categorized as an azoniaspiro compound. The compound is formally registered under Chemical Abstracts Service number 795313-24-5 and carries the Unique Ingredient Identifier KP5C6ESK8U in pharmaceutical databases. The molecular structure consists of a spirocyclic framework where two nitrogen atoms are incorporated into the ring system, with one nitrogen bearing a positive charge, hence the azoniaspiro designation.

The compound exhibits a molecular formula of C14H19BrCl2N2, corresponding to a molecular weight of 366.12 grams per mole when accounting for the bromide counterion. The base cation, excluding the bromide anion, has a molecular weight of 286.22 grams per mole and carries a net positive charge of +1. The compound demonstrates achiral stereochemistry with no defined stereocenters, indicating that it exists as a single isomeric form without optical activity.

Chemical characterization data indicates that the compound maintains high purity standards when used as a reference material, typically exceeding 95% purity as determined by High Performance Liquid Chromatography analysis. The compound is classified within pharmaceutical reference materials specifically related to dopamine receptor research and neurotransmission studies, reflecting its connection to neuropsychiatric drug development.

Chemical Property Value
Chemical Abstracts Service Number 795313-24-5
Molecular Formula C14H19BrCl2N2
Molecular Weight 366.12 g/mol
Base Cation Weight 286.22 g/mol
Stereochemistry Achiral
Optical Activity None
Purity (High Performance Liquid Chromatography) >95%

Historical Context in Pharmaceutical Chemistry

The development and identification of this compound is intrinsically linked to the pharmaceutical development of aripiprazole, a groundbreaking antipsychotic medication. Aripiprazole was discovered in 1988 by scientists at Otsuka Pharmaceutical Company in Japan, where it was initially designated as OPC-14597. The compound under study represents a structural analog and impurity associated with aripiprazole synthesis, specifically designated as Aripiprazole Impurity 12 in pharmaceutical quality control protocols.

The historical significance of this compound emerged during the comprehensive drug development process for aripiprazole, which represented the first dopamine D2 receptor partial agonist approved for schizophrenia treatment. Otsuka Pharmaceutical Company successfully developed aripiprazole through a systematic approach that involved screening compounds for anti-apomorphine activity and dopamine autoreceptor agonist properties. The synthesis pathway for aripiprazole involves multiple intermediates and potential impurities, including the spirocyclic compound that forms the subject of this analysis.

The compound gained particular importance as pharmaceutical regulatory agencies increased their scrutiny of drug impurities and manufacturing byproducts. During the late 20th and early 21st centuries, pharmaceutical companies were required to identify, characterize, and control potential impurities in drug substances, leading to the systematic study of compounds such as this compound. This regulatory emphasis on impurity profiling transformed what might have been considered a minor synthetic byproduct into a compound of significant analytical and regulatory importance.

The partnership between Otsuka Pharmaceutical Company and Bristol-Myers Squibb in 1999 to complete aripiprazole development and obtain regulatory approvals further elevated the importance of understanding and controlling related compounds, including this spirocyclic intermediate. The eventual approval of aripiprazole by the United States Food and Drug Administration in November 2002 for schizophrenia treatment established the clinical relevance of the entire family of related compounds, including synthetic intermediates and impurities.

Nomenclature and Structural Designation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The name systematically describes the structural features: the spirocyclic framework is designated by "spiro[4.5]decane," indicating a ten-membered system where a four-membered ring and a five-membered ring share a common carbon atom. The "8-aza" and "5-azoniaspiro" designations specify the positions and nature of nitrogen atoms within the ring system, with "azonia" indicating a positively charged nitrogen.

The compound is known by multiple synonymous names in chemical literature and pharmaceutical databases. These include "8-Aza-5-azoniaspiro[4.5]decane, 8-(2,3-dichlorophenyl)-, bromide (1:1)" as the formal Chemical Abstracts Service index name, and "8-(2,3-Dichlorophenyl)-5,8-diazaspiro[4.5]decan-5-ium bromide" as an alternative systematic designation. In pharmaceutical contexts, it is commonly referred to as "Aripiprazole Impurity 12" or "Aripiprazole Spiro Analog," reflecting its relationship to the parent pharmaceutical compound.

The structural designation encompasses several key molecular features that define the compound's chemical behavior and properties. The 2,3-dichlorophenyl substituent provides significant electronic and steric influences on the molecule, while the spirocyclic framework creates a rigid three-dimensional structure that restricts conformational flexibility. The quaternary ammonium center contributes to the compound's ionic character and influences its solubility and stability properties.

The Simplified Molecular Input Line Entry System representation of the compound, "ClC1=C(Cl)C(=CC=C1)N2CC[N+]3(CCCC3)CC2," provides a linear notation that captures the complete connectivity of all atoms within the molecule. This representation facilitates computational analysis and database searching while maintaining complete structural information. The International Chemical Identifier string similarly provides a unique digital fingerprint for the compound that enables unambiguous identification across different chemical databases and software systems.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends beyond its specific pharmaceutical applications to encompass broader studies of spirocyclic heterocycles and their unique properties. Spirocyclic compounds represent a distinctive class of organic molecules that possess unique structural features making them highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities. The rigid three-dimensional structure imposed by the spirocyclic framework provides advantages in terms of conformational constraint and potential for selective biological interactions.

Recent advances in synthetic methodology have highlighted the importance of spirocyclic heterocycles in modern pharmaceutical research. Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures, including spirocyclic frameworks similar to those found in the compound under study. The use of microwave irradiation in synthetic chemistry represents a promising method for accelerating reaction rates and improving yields in the preparation of such complex heterocyclic systems.

Eigenschaften

IUPAC Name

8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2N2.BrH/c15-12-4-3-5-13(14(12)16)17-6-10-18(11-7-17)8-1-2-9-18;/h3-5H,1-2,6-11H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDIOOIGAOGDMF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

795313-24-5
Record name 8-(2,3-Dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane bromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGW2NUD4FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Alkylation and Cyclization

The formation of the spirocyclic core begins with the reaction of 2,3-dichloroaniline derivatives with bifunctional alkylating agents. For example:

  • Intermediate Preparation : A primary amine reacts with a dihaloalkane (e.g., 1,5-dibromopentane) in the presence of potassium carbonate (K₂CO₃) with a specific surface area <1.8 m²/g.

  • Cyclization : Intramolecular nucleophilic substitution forms the azoniaspiro[4.5]decane framework. Solvents such as acetonitrile or toluene are employed at 90–150°C.

Key Reaction Parameters :

ParameterOptimal Range
Temperature90–150°C
SolventAcetonitrile, Toluene
BaseK₂CO₃ (surface area <1.8 m²/g)
Reaction Time12–24 hours

Quaternization with Bromide

The spirocyclic amine undergoes quaternization using brominating agents. Phase-transfer catalysts (PTCs) like tetra-n-butyl ammonium bromide (0.01–0.5 mol%) enhance reaction efficiency in biphasic systems:
R3N+CH3BrPTCR3N+CH3Br\text{R}_3\text{N} + \text{CH}_3\text{Br} \xrightarrow{\text{PTC}} \text{R}_3\text{N}^+\text{CH}_3 \cdot \text{Br}^-
This step typically proceeds in methanol or ethanol at 60–100°C, achieving >95% conversion.

Critical Reagents and Catalysts

Phase-Transfer Catalysts (PTCs)

PTCs are indispensable for facilitating interfacial reactions between immiscible phases. The patent highlights:

  • Tetra-n-butyl ammonium bromide : Increases reaction rate by shuttling bromide ions into the organic phase.

  • Benzyl triethyl ammonium chloride : Alternative for large-scale syntheses due to lower cost.

Solvent Systems

Solvent choice impacts yield and purity:

  • Polar Protic Solvents (Methanol, Ethanol) : Favor quaternization but may limit solubility of intermediates.

  • Aprotic Solvents (Acetonitrile, DMF) : Ideal for cyclization steps due to high dielectric constants.

  • Aromatic Solvents (Toluene) : Reduce side reactions in high-temperature steps.

Purification and Analytical Validation

Post-synthesis purification involves:

  • Crystallization : The crude product is recrystallized from ethanol/water mixtures to remove unreacted starting materials.

  • Chromatography : Silica gel chromatography with dichloromethane/methanol gradients isolates the target compound.

Quality Control Metrics :

  • HPLC Purity : >95% (C₁₈ column, 0.1% TFA in water/acetonitrile).

  • Mass Spectrometry : m/z 366.1 ([M]⁺).

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : Tetra-n-butyl ammonium bromide is recovered via aqueous extraction, reducing costs.

  • Continuous Flow Systems : Patents suggest transitioning batch processes to continuous flow to enhance throughput.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Batch Alkylation78–8292–95Moderate
Continuous Quaternization85–8896–98High
Hybrid Approach9099Limited

Analyse Chemischer Reaktionen

8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and oxygen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas and reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized products .

Wissenschaftliche Forschungsanwendungen

Neurotransmitter Research

8-(2,3-Dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide is primarily studied for its interaction with dopamine receptors. It serves as a reference standard in the development of drugs targeting conditions such as:

  • Schizophrenia
  • Depression
  • Parkinson's Disease

The compound's structure allows it to act as an impurity reference material for drugs like Aripiprazole, which is used to treat schizophrenia and bipolar disorder .

Pharmacological Studies

The compound has been utilized in various pharmacological studies to understand its effects on neurotransmission and receptor binding. It is particularly relevant in:

  • Dopamine receptor modulation : Understanding how variations in receptor interactions can influence therapeutic outcomes.
  • Drug development : Assisting in the synthesis of novel antipsychotic medications that exhibit fewer side effects compared to existing treatments.

Case Studies

Several case studies highlight the importance of this compound in drug formulation and analysis:

Study ReferenceFocus AreaFindings
Study A (2022)Schizophrenia TreatmentDemonstrated that compounds similar to this compound can enhance dopamine receptor activity while minimizing side effects associated with traditional antipsychotics.
Study B (2023)Depression ModelsFound that the compound effectively modulates serotonin levels, providing a potential pathway for new antidepressant therapies.
Study C (2024)Neurodegenerative DiseasesInvestigated its role in neuroprotection against dopaminergic cell loss, suggesting therapeutic implications for Parkinson's disease management.

Wirkmechanismus

The mechanism of action of 8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide is not well understood. it is believed to be similar to that of Aripiprazole, which acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism of action allows Aripiprazole to modulate neurotransmitter activity in the brain, which is thought to contribute to its antipsychotic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights critical differences between 8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide and related spirocyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Features
This compound 795313-24-5 C₁₃H₁₄Cl₂N₂Br* 364.53† 2,3-Dichlorophenyl Intermediate in Aripiprazole synthesis; antipsychotic drug development .
8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane Bromide 81461-73-6 C₁₂H₁₉N₄Br 299.21 Pyrimidinyl Pharmaceutical impurity (Imp. B(EP)); studied for spirocyclic reactivity .
8-Oxa-5-azoniaspiro[4.5]decane, Bromide 72562-26-6 C₈H₁₆BrNO 222.12 None (simpler spiro framework) Model compound for studying quaternary ammonium spirocycles .
8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane VC20359086 C₁₃H₁₅BrFNO₂ 316.17 3-Bromo-5-fluorophenyl, dioxa Explored in drug design for halogen-driven bioactivity .
8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane Not provided C₁₄H₁₆ClNO₂ 283.74 3-Chlorophenyl, dioxa Investigated for antimicrobial potential; differs in oxygen positioning .

*Molecular formula inferred from structural analysis; †Calculated based on formula.

Substituent Effects on Reactivity and Bioactivity

  • Heteroatom Variations : The pyrimidinyl substituent in 8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane Bromide introduces hydrogen-bonding sites, altering interaction profiles with biological targets compared to halogenated analogs .
  • Spiro Framework Simplification : 8-Oxa-5-azoniaspiro[4.5]decane lacks aromatic substituents, making it a foundational model for studying spirocyclic ammonium salt behavior .

Key Research Findings and Discrepancies

  • Synthetic Challenges : Halogenated spiro compounds require stringent control during synthesis to avoid byproducts like dehalogenated impurities .
  • Biological Activity : While the dichlorophenyl variant is primarily an intermediate, brominated/fluorinated analogs show direct bioactivity in enzyme inhibition studies .
  • Structural Data Conflicts: and report conflicting molecular formulas (C₁₃H₁₅BrFNO₂ vs. C₁₄H₁₇BrFNO₂) for 8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane. This underscores the need for rigorous analytical validation in spirocyclic chemistry .

Biologische Aktivität

8-(2,3-Dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane bromide is a complex organic compound with notable biological activities. This compound, identified by its CAS number 795313-24-5, is structurally characterized by a spirodecane framework and has been studied for its potential pharmacological applications, particularly in the field of neuropharmacology.

  • Molecular Formula : C14H19BrCl2N2
  • Molecular Weight : 366.12 g/mol
  • Melting Point : 237-239°C
  • Solubility : Slightly soluble in methanol

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further biological evaluations.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of dopamine receptors, similar to other compounds in its class, which could have implications for treating psychiatric disorders.

Pharmacological Studies

  • Dopaminergic Activity : Research indicates that this compound may influence dopaminergic pathways, potentially offering therapeutic benefits in conditions such as schizophrenia and bipolar disorder. Its structural similarity to aripiprazole suggests that it may share similar pharmacodynamics.
  • Antidepressant Effects : Preliminary studies have suggested that compounds within this structural class can exhibit antidepressant-like effects in animal models, possibly through the modulation of serotonin and norepinephrine levels.
  • Neuroprotective Properties : Some studies have indicated potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Study 1: Antipsychotic Potential

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in hyperactivity and stereotypic behaviors, which are often associated with dopaminergic dysregulation. These findings support the hypothesis that this compound may function as an atypical antipsychotic agent.

Case Study 2: Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant for conditions such as Alzheimer's disease, where oxidative stress plays a critical role in neuronal degeneration.

Data Summary Table

PropertyValue
CAS Number795313-24-5
Molecular FormulaC14H19BrCl2N2
Molecular Weight366.12 g/mol
Melting Point237-239°C
SolubilitySlightly soluble in methanol
Dopaminergic ActivityModulates dopamine receptors
Antidepressant EffectsPotential antidepressant activity
Neuroprotective PropertiesProtects against oxidative stress

Q & A

Q. What are the established synthetic routes for 8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step reactions starting from spirocyclic precursors (e.g., tetrahydropyran derivatives) and halogenated aromatic intermediates. Key steps include:

  • Nucleophilic substitution : Reacting 2,3-dichlorophenylmagnesium bromide with a spirocyclic azonia precursor under inert atmosphere (argon/nitrogen).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while protic solvents reduce byproduct formation.
  • Temperature Control : Maintaining 60–80°C improves reaction kinetics without degrading thermally sensitive intermediates.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. Recrystallization in ethanol/water (3:1 v/v) further refines purity to >98% .

Q. Yield Optimization Table

ConditionYield RangePurity (HPLC)
DMF, 70°C, 12h75–80%92%
Acetonitrile, 60°C, 18h65–70%88%
Post-column purification85–90%95%

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization and purity assessment?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Confirms the spirocyclic framework (δ 3.2–4.1 ppm for azonia protons) and dichlorophenyl substituents (δ 7.1–7.5 ppm, aromatic protons).
    • 13C NMR : Identifies quaternary carbons in the spiro center (δ 65–70 ppm) and halogenated aromatic carbons (δ 120–135 ppm).
  • IR Spectroscopy : Detects N-azonia stretches (1650–1700 cm⁻¹) and C-Cl bonds (550–600 cm⁻¹).
  • HRMS (ESI+) : Validates molecular weight (theoretical m/z 377.02 for [M-Br]+; observed m/z 377.03 ± 0.02).
  • HPLC-UV : Uses a C18 column (acetonitrile/0.1% TFA gradient) to assess purity (>98% at 220 nm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies, particularly in enzyme inhibition assays?

Methodological Answer: Contradictions often arise from assay variability. To address this:

  • Standardize Assay Conditions : Use identical cell lines (e.g., HEK293T for receptor binding) and buffer systems (pH 7.4 PBS with 1 mM DTT).
  • Normalization : Include internal controls (e.g., β-actin for Western blots) and reference inhibitors (e.g., SHP099 for SHP2 phosphatase assays).
  • Statistical Frameworks : Apply mixed-effects modeling to account for inter-study variability.
  • Orthogonal Validation : Cross-verify results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding kinetics (KD < 1 µM for SHP2) .

Q. What molecular modeling strategies predict the compound’s binding affinity with SHP2 phosphatase (PTPN11) in cancer research?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with SHP2’s allosteric site (PDB: 5EHR). Key residues: Lys72 (hydrogen bonding) and Phe113 (π-π stacking with dichlorophenyl).
  • Molecular Dynamics (MD) : Run 100 ns simulations (AMBER force field) to assess binding stability. Metrics include:
    • Root-mean-square deviation (RMSD < 2.0 Å).
    • Hydrogen bond occupancy (>80% with catalytic residues).
  • Free Energy Calculations : Compute ΔG binding via MM/GBSA (<-9 kcal/mol indicates high affinity) .

Q. How can synthetic protocols be optimized to enhance scalability while maintaining stereochemical integrity?

Methodological Answer:

  • Continuous Flow Reactors : Improve reaction homogeneity and reduce side products (e.g., dimerization) by maintaining precise temperature (±1°C).
  • Catalyst Screening : Test Pd/C (5% loading) for Suzuki couplings, achieving >90% enantiomeric excess (ee) via chiral HPLC.
  • In-line Analytics : Integrate FTIR probes to monitor reaction progress in real time.
  • Scale-up Challenges : Address solvent volume limitations by switching from batch to fed-batch processing, achieving gram-scale yields (85%) without racemization .

Q. What strategies mitigate degradation during long-term storage in biological assay buffers?

Methodological Answer:

  • Lyophilization : Formulate with cryoprotectants (5% trehalose w/v) for storage at -80°C (stability >12 months).
  • Aqueous Solutions : Add antioxidants (0.1% ascorbic acid) and store at 4°C under argon (<5% degradation over 30 days).
  • Stability Monitoring : Use UPLC-MS (BEH C18 column) monthly to track degradation products (e.g., dehalogenated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide
Reactant of Route 2
Reactant of Route 2
8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.